molecular formula C10H12O B14152995 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- CAS No. 22981-84-6

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro-

Cat. No.: B14152995
CAS No.: 22981-84-6
M. Wt: 148.20 g/mol
InChI Key: NDZKBCKGQBZZFM-UHFFFAOYSA-N
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Description

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a complex organic compound with the molecular formula C10H16O. This compound is part of the indene family and is characterized by its unique tricyclic structure, which includes a methano bridge. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired tricyclic structure. Common reagents used in this synthesis include cyclopentadiene and maleic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methano-1H-indene, octahydro-
  • 4,7-Methano-1H-indene-1,8-dione, 3a,4,7,7a-tetrahydro-
  • 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene

Uniqueness

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- stands out due to its unique tricyclic structure and the presence of a methano bridge This structural feature imparts stability and reactivity, making it distinct from other similar compounds

Properties

CAS No.

22981-84-6

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]dec-8-en-3-one

InChI

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2

InChI Key

NDZKBCKGQBZZFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C3CC2C=C3

Origin of Product

United States

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